2-Amino-4,4-difluorobutan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-4,4-difluorobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c5-4(6)1-3(7)2-8;/h3-4,8H,1-2,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPNZIWTHDTDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluorobutan-1-ol hydrochloride typically involves the reaction of 4,4-difluorobutan-1-ol with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone derivatives, while substitution reactions can produce various substituted amino alcohols.
Scientific Research Applications
2-Amino-4,4-difluorobutan-1-ol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-difluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares this compound with key analogs:
Key Differences and Implications
Fluorine Substitution Patterns
- Target Compound (2-Amino-4,4-difluoro): Two fluorine atoms at C4 increase polarity and metabolic stability compared to non-fluorinated analogs. The hydroxyl group enhances solubility in polar solvents .
- 4,4-Difluorobutan-1-amine Hydrochloride : Lacks the hydroxyl group, making it less polar. Used in synthesizing fluorinated amines for enhanced pharmacokinetics .
Research Findings and Limitations
- Biological Activity: Limited data exist on the target compound’s direct biological effects. However, fluorinated amino alcohols are known to enhance drug potency and stability .
- Mechanistic Gaps : The exact mechanism of action for fluorinated analogs remains unclear, warranting further studies on their interactions with enzymes or receptors.
Biological Activity
2-Amino-4,4-difluorobutan-1-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C4H9ClF2N
- Molecular Weight : 145.57 g/mol
- CAS Number : 1803567-29-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as a modulator of neurotransmitter systems and may influence metabolic pathways through the following mechanisms:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system, potentially affecting neurotransmission.
- Enzyme Modulation : It could alter enzyme activities involved in metabolic processes, leading to changes in cellular functions.
- Ion Channel Activity : There is potential for interaction with ion channels, influencing cellular excitability and signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. | |
| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. | |
| Anti-inflammatory | Exhibits properties that may reduce inflammation in vitro. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study conducted on neuronal cell lines indicated that treatment with this compound led to a significant reduction in markers of oxidative stress, suggesting a neuroprotective role. The findings were supported by assays measuring cell viability and apoptosis rates.
- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
- Anti-inflammatory Properties : Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound significantly decreased pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
